molecular formula C11H9NO2 B2775974 8-Methoxyquinoline-4-carbaldehyde CAS No. 103854-62-2

8-Methoxyquinoline-4-carbaldehyde

Cat. No.: B2775974
CAS No.: 103854-62-2
M. Wt: 187.198
InChI Key: BGPDVGSICZEUHR-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methoxyquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 8-methoxyquinoline with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-4-carbaldehyde largely depends on its derivatives and the specific application. For instance, Schiff bases derived from this compound can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline-4-carbaldehyde
  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Methoxyquinoline-2-carbaldehyde

Comparison: 8-Methoxyquinoline-4-carbaldehyde is unique due to its methoxy group at the 8-position, which can influence its reactivity and the types of derivatives it can form. Compared to 8-Hydroxyquinoline-4-carbaldehyde, the methoxy group is less reactive but provides different solubility and stability properties. The position of the aldehyde group also affects the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

8-methoxyquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPDVGSICZEUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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